7-Methoxy-3-nitro-2H-chromene
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Overview
Description
7-Methoxy-3-nitro-2H-1-benzopyran is a chemical compound belonging to the benzopyran family. Benzopyrans are heterocyclic compounds that contain a fused benzene and pyran ring. This particular compound is characterized by the presence of a methoxy group at the 7th position and a nitro group at the 3rd position on the benzopyran ring. These functional groups impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-nitro-2H-chromene typically involves the nitration of 7-methoxy-2H-1-benzopyran. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-nitro-2H-1-benzopyran undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products Formed
Reduction: 7-Methoxy-3-amino-2H-1-benzopyran.
Substitution: Various substituted benzopyrans depending on the nucleophile used.
Oxidation: 7-Methoxy-3-nitrobenzaldehyde or 7-methoxy-3-nitrobenzoic acid.
Scientific Research Applications
7-Methoxy-3-nitro-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. Derivatives of this compound are tested for their efficacy in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-nitro-2H-chromene involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within the body.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2H-1-benzopyran: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-2H-1-benzopyran: Lacks the methoxy group, affecting its solubility and biological activity.
7-Methoxy-3-amino-2H-1-benzopyran: A reduction product of 7-Methoxy-3-nitro-2H-chromene with different chemical and biological properties.
Uniqueness
7-Methoxy-3-nitro-2H-1-benzopyran is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
7-methoxy-3-nitro-2H-chromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-9-3-2-7-4-8(11(12)13)6-15-10(7)5-9/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZKWZJLKXVKSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(CO2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50533176 |
Source
|
Record name | 7-Methoxy-3-nitro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50533176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92210-60-1 |
Source
|
Record name | 7-Methoxy-3-nitro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50533176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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